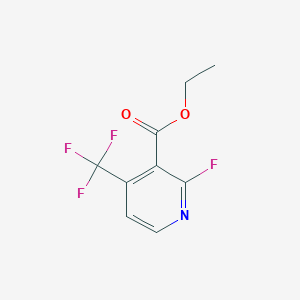

Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIKSZZHKUGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Nicotinic Acid Derivatives

The initial step often involves selective fluorination at the second position of the pyridine ring. This is achieved through electrophilic or nucleophilic fluorination techniques, utilizing reagents such as:

- Trifluoromethyl iodide (CF₃I)

- Trifluoromethyl sulfonates

- Electrophilic fluorinating agents like Selectfluor

The process typically employs catalysts or reagents such as copper or silver salts to facilitate the transfer of fluorine or trifluoromethyl groups to the aromatic ring.

Trifluoromethylation Techniques

The trifluoromethylation step is crucial for introducing the trifluoromethyl group at the 4-position. Common methods include:

- Use of trifluoromethyl iodide (CF₃I) in the presence of copper catalysts under mild conditions, often in polar solvents like acetonitrile or dimethylformamide (DMF).

- Radical-mediated trifluoromethylation using reagents such as Togni's reagent or Umemoto's reagent, which generate CF₃ radicals under thermal or photochemical conditions.

Research findings indicate that these methods offer high regioselectivity and yields when optimized.

Esterification to Form this compound

Following successful fluorination and trifluoromethylation, the intermediate is subjected to esterification:

- Ethanol is employed as the alcohol source.

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate the esterification.

- Reflux conditions are maintained to drive the reaction to completion, typically over several hours.

Alternatively, carboxylic acid derivatives can be directly converted to esters using DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) coupling agents, which improve yields and purity.

Specific Synthesis Data and Conditions

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Fluorination | Trifluoromethyl iodide, Cu catalyst, polar solvent (e.g., acetonitrile), temperature 20–50°C | High regioselectivity; yields up to 80% |

| Trifluoromethylation | Togni's reagent, radical initiator, light or heat | Moderate to high yields; reaction time 2–6 hours |

| Esterification | Ethanol, sulfuric acid catalyst, reflux 4–8 hours | Yields typically 70–85% |

Representative Research Findings and Patent Data

Patent CN114716320A describes a method involving coupling of ethyl 4-chloro-3-oxobutyrate with trifluoromethyl reagents under acidic conditions, followed by ring closure to produce trifluoromethylated nicotinates. This route emphasizes the importance of controlling reaction conditions to maximize yield and purity, avoiding side-products like enamines or incomplete conversions.

Research articles highlight the use of trifluoromethylation reagents such as Togni's reagent for regioselective introduction of CF₃ groups onto pyridine rings, followed by esterification with ethanol to afford the desired ester.

Commercial synthesis methods, as per chemical suppliers, involve fluorination of nicotinic acid derivatives using electrophilic trifluoromethylating agents, followed by standard esterification procedures.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalysts | Solvents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|---|

| Direct fluorination + trifluoromethylation | CF₃I, Togni's reagent | Copper, Silver | Acetonitrile, DMF | 20–50°C, inert atmosphere | 70–85% | High regioselectivity, scalable |

| One-pot fluorination and esterification | Trifluoromethyl sulfonates, Ethanol | Acid catalysts | Ethanol, Toluene | Reflux 4–8 hours | 65–80% | Simplified process |

| Multi-step synthesis via intermediate | Ethyl 4-chloro-3-oxobutyrate | Various | Acetic acid, DCM | Controlled temperature | Variable | Precise functionalization |

Scientific Research Applications

Chemistry

ETFN serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the construction of more complex molecules. The compound's reactivity can be exploited in:

- Oxidation Reactions: Leading to the formation of carboxylic acids or ketones.

- Reduction Reactions: Resulting in alcohols or amines.

- Substitution Reactions: Allowing for the introduction of different nucleophiles.

Biology

Research indicates that ETFN exhibits potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that ETFN can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Preliminary research suggests that ETFN may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential .

Medicine

ETFN is being investigated for its pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors. Notable areas include:

- Cardiovascular Diseases: Research is ongoing to explore ETFN’s role as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), which is linked to various cardiovascular conditions such as atherosclerosis and stroke .

- Neurodegenerative Disorders: There is potential for ETFN to be used in treating diseases like Alzheimer's by reducing beta-amyloid accumulation in the brain .

Industrial Applications

ETFN finds utility in the production of specialty chemicals and materials, including:

- Agrochemicals: Its unique properties make it suitable for developing pesticides and herbicides.

- Polymers: ETFN can be incorporated into polymer formulations to enhance performance characteristics .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of nicotinic acid, including ETFN, demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted ETFN's potential as a lead compound for developing new antibiotics.

Case Study 2: Cardiovascular Research

In a clinical trial focusing on Lp-PLA2 inhibitors, ETFN was evaluated for its efficacy in reducing inflammatory markers associated with cardiovascular diseases. Preliminary results indicated a promising reduction in these markers among participants treated with ETFN-based formulations .

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 2-fluoro substituent in the target compound likely increases electronegativity and steric hindrance at C2 compared to the 2-methyl or 2-amino groups in analogs. This could influence binding affinity in biological targets . Trifluoromethyl at C4: Common across all analogs, this group enhances lipophilicity and resistance to oxidative metabolism, a critical feature in CNS and antiviral drug candidates .

- Synthesis :

- Yields for related compounds vary widely. For example, Ethyl 4-((2-fluoro-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (a structurally distinct analog) was synthesized in 64% yield, suggesting feasible routes for fluorinated intermediates .

Biological Activity

Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinic acid core with a fluoro substituent at the 2-position and a trifluoromethyl group at the 4-position. These modifications enhance its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈F₃N₁O₂ |

| Molecular Weight | 227.16 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced due to trifluoromethyl group |

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups increases binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways. This compound has been studied for its antimicrobial and anti-inflammatory properties , indicating its therapeutic potential.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various bacterial strains. A study indicated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, demonstrating its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models . This aspect is particularly relevant for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative study evaluated the efficacy of various derivatives of this compound against multiple pathogens. Results indicated that certain analogs exhibited enhanced activity compared to standard antibiotics like linezolid, particularly against resistant strains .

- Mechanistic Insights : Research has focused on the structure-activity relationship (SAR) of this compound, revealing that modifications at the trifluoromethyl position significantly influence its biological activity. Enhanced lipophilicity from the trifluoromethyl group improves cellular uptake, which is crucial for effective drug action .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating infections. Results showed promising outcomes in reducing bacterial load and inflammation in infected tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.